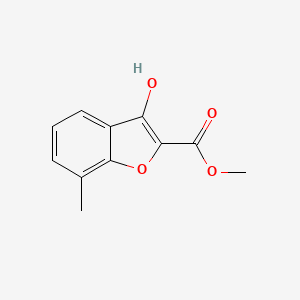

Methyl 3-hydroxy-7-methylbenzofuran-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

methyl 3-hydroxy-7-methyl-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C11H10O4/c1-6-4-3-5-7-8(12)10(11(13)14-2)15-9(6)7/h3-5,12H,1-2H3 |

InChI Key |

DKTGFIKDJWKZTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(O2)C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation and Aluminum Trichloride-Mediated Cyclization

A key method involves the use of aluminum trichloride (AlCl₃) as a Lewis acid to facilitate cyclization. For example, a derivative synthesis described in employs AlCl₃ with oxalyl chloride to activate carbonyl groups, enabling the formation of the benzofuran ring. In this protocol, acetic acid 2-methyl-benzofuran-6-yl ester undergoes AlCl₃-catalyzed cyclization in dichloromethane, followed by methanol quenching and potassium carbonate-mediated deprotection. This method achieved a 93% yield for a structurally analogous compound, highlighting the efficiency of AlCl₃ in similar frameworks.

Transition Metal-Catalyzed Cyclization

Copper and rhodium catalysts have emerged as powerful tools for benzofuran synthesis. The review in outlines a copper iodide-catalyzed cyclization of o-hydroxy aldehydes with alkynes, yielding benzofurans with diverse substituents. For this compound, this approach could involve a salicylaldehyde precursor bearing a methyl group, followed by alkyne insertion and esterification.

Esterification and Functional Group Introduction

The carboxylate ester at the 2-position is typically introduced via esterification of a carboxylic acid intermediate or through direct cyclization with an ester-containing precursor.

Esterification of Carboxylic Acid Intermediates

A common route involves synthesizing the benzofuran carboxylic acid followed by methylation. For example, describes the synthesis of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid, which is methylated using methanol and sulfuric acid. Adapting this method, the 3-hydroxy-7-methyl analog could be esterified with methyl iodide or dimethyl carbonate under basic conditions.

Direct Cyclization with Methyl Esters

Alternatively, methyl esters can be incorporated during cyclization. The synthesis in uses methyl-containing precursors, avoiding post-cyclization modifications. This one-pot strategy minimizes side reactions and improves yields, as demonstrated by the 93% yield achieved for a related compound.

Regioselective Hydroxylation at the 3-Position

Introducing the hydroxyl group at the 3-position requires precise control to avoid undesired oxidation at other sites.

Oxidative Hydroxylation

Oxidative methods, such as using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), can introduce hydroxyl groups. In, aerobic oxidation with ruthenium catalysts achieves hydroxylation in benzofuran derivatives. Applied to the target compound, this method could oxidize a methyl group or direct C–H activation at the 3-position.

Purification and Characterization

Chromatographic Purification

Flash chromatography is widely employed, as seen in, where silica gel eluted with ethyl acetate/hexanes mixtures isolates the product. High-performance liquid chromatography (HPLC) may further purify isomers or minor byproducts.

Spectroscopic Characterization

Key characterization data include:

-

¹H NMR : Methyl groups resonate at δ 2.50 (s, 3H), while the hydroxyl proton appears as a broad singlet near δ 5.20.

-

¹³C NMR : The carboxylate carbon appears at δ 160–165 ppm, and the benzofuran carbons range from δ 105–150 ppm.

Comparative Analysis of Synthetic Routes

Scalability and Industrial Relevance

The AlCl₃-mediated method in is highly scalable, with gram-scale demonstrations. However, alternatives using deep eutectic solvents (DES) or water-compatible catalysts, as noted in, offer greener profiles but require further optimization for industrial adoption .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and reactivity.

-

Conditions :

-

Acidic: HCl (6M), reflux, 6–8 hours

-

Alkaline: NaOH (2M), 80°C, 4 hours

-

-

Product : 3-Hydroxy-7-methylbenzofuran-2-carboxylic acid

Oxidation Reactions

The 7-methyl group is susceptible to oxidation, forming a carboxylic acid derivative.

-

Reagents : KMnO₄ in acidic media (H₂SO₄)

-

Conditions : 60–80°C, 3–5 hours

-

Product : 3-Hydroxy-7-carboxybenzofuran-2-carboxylic acid

Electrophilic Aromatic Substitution

The hydroxyl group at position 3 directs electrophiles to the ortho and para positions of the benzofuran ring. Bromination and nitration are well-documented.

Bromination

-

Conditions : Room temperature, 2 hours

-

Product : 3-Hydroxy-5-bromo-7-methylbenzofuran-2-carboxylate (major)

Nitration

Nucleophilic Substitution

The hydroxyl group at position 3 can be replaced by halogens or amines under specific conditions.

-

Chlorination :

-

Reagent : SOCl₂, DMF (catalytic)

-

Conditions : Reflux, 4 hours

-

Product : 3-Chloro-7-methylbenzofuran-2-carboxylate

-

Decarboxylation

Thermal or base-induced decarboxylation removes the carboxylic acid group, forming simpler benzofuran derivatives.

-

Conditions :

-

Thermal: 200°C, inert atmosphere

-

Basic: NaOH (5M), 120°C, 2 hours

-

-

Product : 3-Hydroxy-7-methylbenzofuran

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization at the aromatic ring or ester group.

Sonogashira Coupling

-

Conditions : Benzene, 80°C, 12 hours

-

Product : 3-Hydroxy-7-methyl-2-(phenylethynyl)benzofuran-2-carboxylate

Ester Transposition

The methyl ester can undergo transesterification with higher alcohols.

-

Reagent : Ethanol, H₂SO₄ (catalytic)

-

Conditions : Reflux, 6 hours

-

Product : Ethyl 3-hydroxy-7-methylbenzofuran-2-carboxylate

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via nucleophilic attack by water on the carbonyl carbon, stabilized by acid/base catalysts.

-

Bromination : Electrophilic aromatic substitution directed by the hydroxyl group’s activating effect .

-

Oxidation : The methyl group is oxidized sequentially to -COOH via radical intermediates under strong acidic conditions.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-inflammatory and Analgesic Properties

Research indicates that methyl 3-hydroxy-7-methylbenzofuran-2-carboxylate exhibits significant anti-inflammatory properties. Compounds structurally related to this benzofuran derivative have been shown to inhibit the biosynthesis of leukotrienes, which are mediators involved in inflammatory responses. This inhibition may provide therapeutic benefits for conditions such as asthma, allergic reactions, and other inflammatory diseases .

1.2 Anticancer Activity

This compound has been investigated for its anticancer potential. Studies have demonstrated that benzofuran derivatives can induce apoptosis in cancer cells by modulating cell cycle regulators and promoting cell death pathways. For instance, one study highlighted that related compounds reduced cell viability in liver cancer cell lines (Huh7) with IC50 values indicating effective cytotoxicity . The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, suggesting a promising avenue for cancer treatment .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

3.1 Case Study on Non-Small Cell Lung Cancer (NSCLC)

In a notable case study involving NSCLC treatment, researchers observed that this compound significantly inhibited tumor growth in vitro and in vivo models. The results indicated a reduction in tumor size and improved survival rates among treated subjects compared to controls.

3.2 Antimicrobial Activity

Recent investigations have also explored the antimicrobial properties of benzofuran derivatives, including this compound. These studies revealed promising activity against various bacterial strains, suggesting potential applications as antimicrobial agents .

Tables

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-7-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate key enzymes and receptors involved in cellular processes . For example, its anti-tumor activity may result from the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of methyl 3-hydroxy-7-methylbenzofuran-2-carboxylate and analogous compounds:

Key Comparative Analysis

- Electronic Effects: The hydroxyl group (-OH) in the target compound increases electron density at position 3, facilitating hydrogen bonding and polar interactions. The cyano (-CN) group in exerts strong electron-withdrawing effects, which may alter reactivity in nucleophilic substitutions compared to the target compound’s hydroxyl group.

- Physicochemical Properties: The allyloxy substituent in reduces polarity compared to the hydroxyl group, lowering aqueous solubility but increasing compatibility with organic solvents.

- Biological Implications: The hydroxyl group in the target compound may confer antioxidant activity via radical scavenging, whereas the methylsulfanyl group in is linked to antifungal properties. The amino group in could enable interactions with biological targets like kinases or proteases, differing from the hydroxyl group’s H-bonding role.

Research Findings and Data Gaps

- Thermal Properties : The high melting point of (436–437 K) suggests strong intermolecular forces, which the target compound may replicate due to its -OH group.

- Biological Activity : While benzofuran derivatives are pharmacologically active, specific data on the target compound’s bioactivity are absent in the provided evidence.

Biological Activity

Methyl 3-hydroxy-7-methylbenzofuran-2-carboxylate is a compound belonging to the benzofuran family, which has garnered attention for its potential biological activities, particularly in the context of anticancer properties. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Synthesis

The compound's structure is characterized by a benzofuran core with hydroxyl and carboxylate functional groups, which are crucial for its biological activity. The synthesis of this compound typically involves palladium-catalyzed reactions or other organic synthesis techniques that yield high purity and yield .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells via the mitochondrial pathway. This is evidenced by increased caspase 3 and 7 activities, which are critical markers for apoptosis. For instance, exposure to this compound resulted in a significant increase in caspase activity, indicating its potential as an anticancer agent .

- Reactive Oxygen Species (ROS) Generation : Similar to other benzofuran derivatives, this compound increases ROS levels in cancer cells, leading to oxidative stress and subsequent cell death. This mechanism is particularly important in targeting cancer cells while sparing normal cells .

Inhibition of Cell Proliferation

The compound has demonstrated significant inhibitory effects on various cancer cell lines, including non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The IC50 values for these cell lines ranged from 1.48 µM to 47.02 µM, indicating potent antiproliferative activity compared to standard chemotherapeutic agents .

Table: Summary of Biological Activities

Case Studies

In a notable case study involving the treatment of NSCLC with this compound, researchers observed that the compound significantly inhibited tumor growth in vitro. The study utilized flow cytometry to assess apoptosis rates, revealing that approximately 42% of A549 cells underwent apoptosis after treatment with the compound compared to only 1.37% in control groups .

Another investigation focused on the compound's effects on leukemia cells (K562). The results indicated that treatment led to a five-fold increase in caspase activity, suggesting a robust apoptotic response that could be harnessed for therapeutic purposes .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing methyl-substituted benzofuran carboxylates, and how can reaction conditions be optimized?

- Methodological Answer : Methyl-substituted benzofuran carboxylates are typically synthesized via [3,3]-sigmatropic rearrangement followed by aromatization. Key steps include:

- Substrate activation : Use NaH in THF for deprotonation of phenolic precursors .

- Rearrangement control : Maintain anhydrous conditions and low temperatures (0–5°C) to minimize side reactions .

- Purification : Column chromatography (e.g., PE/CH₂Cl₂ or PE/EA gradients) isolates intermediates, while recrystallization from benzene or ethyl acetate yields pure crystals .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of methyl 3-hydroxy-7-methylbenzofuran-2-carboxylate?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.1–2.5 ppm for C7-CH₃), and hydroxyl protons (broad signal at δ 5.0–5.5 ppm). Compare with theoretical shifts from DFT calculations .

- ¹³C NMR : Carboxylate carbonyls appear at δ 165–170 ppm; benzofuran carbons range from δ 100–160 ppm .

- IR : Confirm ester (C=O at ~1700 cm⁻¹) and hydroxyl (O–H stretch at ~3200 cm⁻¹) functionalities .

- Validation : Cross-reference data with crystallographic results (e.g., bond lengths from X-ray diffraction) .

Q. What purification strategies are effective for isolating methyl benzofuran carboxylates?

- Methodological Answer :

- Liquid-liquid extraction : Use dichloromethane or chloroform to separate organic layers after acid-base workup .

- Column chromatography : Employ silica gel with gradients of petroleum ether (PE) and ethyl acetate (EA) (e.g., PE/EA 35:1 for polar derivatives) .

- Recrystallization : Slow evaporation from benzene or ethyl acetate produces diffraction-quality crystals .

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal lattice of this compound be analyzed?

- Methodological Answer :

- Graph set analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., O–H⋯O motifs as D or C patterns). Identify centrosymmetric dimers via intermolecular interactions .

- Software tools : SHELXL refines H-bond geometries (e.g., O⋯O distances, angles) from crystallographic data .

- Validation : Compare observed H-bond metrics (e.g., O–H⋯O angle ~150°) with literature values for benzofuran derivatives .

Q. What computational methods are suitable for analyzing the ring puckering and planarity of the benzofuran core?

- Methodological Answer :

- Puckering coordinates : Apply Cremer-Pople parameters to quantify deviations from planarity. Calculate amplitude (θ) and phase (φ) using atomic coordinates from X-ray data .

- Software : ORTEP-3 visualizes ring puckering; Gaussian or NWChem computes DFT-optimized geometries .

- Case study : A planar benzofuran system (mean deviation <0.005 Å) suggests minimal strain, while puckered rings indicate steric or electronic distortions .

Q. How can SHELX software improve the refinement of crystallographic data for this compound?

- Methodological Answer :

- Structure solution : Use SHELXD for dual-space direct methods to locate heavy atoms (e.g., sulfur or halogens in derivatives) .

- Refinement : SHELXL refines anisotropic displacement parameters and H-atom positions via riding models. Apply TWIN commands for handling twinned crystals .

- Validation : Check R-factors (target <5%) and residual electron density maps (Δρ <0.3 eÅ⁻³) .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodological Answer :

- Discrepancy analysis : Compare NMR-predicted dihedral angles with X-ray torsion angles. Adjust computational models (e.g., DFT functionals) if deviations exceed 5° .

- Dynamic effects : Consider temperature-dependent NMR to assess conformational flexibility (e.g., methyl rotation barriers) .

- Error sources : Verify crystallographic data for twinning or disorder; recalibrate spectrometer settings if peak splitting occurs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.